Dotriacontatetraenoic acid

Description

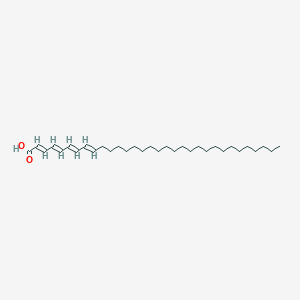

Dotriacontatetraenoic acid (32:4n-6) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 32-carbon backbone and four double bonds, positioned in the omega-6 configuration (first double bond at the sixth carbon from the methyl end). It is synthesized via enzymatic elongation of shorter-chain precursors like arachidonic acid (20:4n-6) . Its structural complexity and chain length differentiate it from shorter PUFAs, impacting its physicochemical properties and biological interactions.

Properties

CAS No. |

127216-46-0 |

|---|---|

Molecular Formula |

C32H56O2 |

Molecular Weight |

472.8 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-dotriaconta-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C32H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h24-31H,2-23H2,1H3,(H,33,34)/b25-24+,27-26+,29-28+,31-30+ |

InChI Key |

SNEYJAVQXJPFIT-WRMYJCSLSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |

Synonyms |

C32-tetraenoate cis-17,20,23,26-dotriacontatetraenoic acid dotriacontatetraenoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Omega-6 and Omega-3 PUFAs

Key Structural Insights:

- Chain Length: this compound (32:4n-6) is significantly longer than arachidonic acid (20:4n-6) and docosatetraenoic acid (22:4n-6), which may influence membrane integration and signaling efficiency .

- Double Bond Configuration : Unlike omega-3 VLC-PUFAs (e.g., 34:6n-3), the omega-6 positioning in 32:4n-6 may favor pro-inflammatory signaling pathways .

Functional and Mechanistic Comparisons

Toxicological Profile :

- Limited data exist for 32:4n-6, but related compounds like methyl dotriacontanoate (CAS 41755-79-7) show insufficient toxicological characterization, necessitating caution in handling .

- In contrast, arachidonic acid (20:4n-6) is well-studied, with established roles in inflammation and oxidative stress .

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for identifying and quantifying Dotriacontatetraenoic acid (32:4(n-6)) in complex lipid mixtures?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with reverse-phase columns coupled to mass spectrometry (MS) for precise separation and identification. Gas chromatography (GC)-MS is suitable for volatile derivatives, but derivatization protocols must be optimized to avoid degradation. Include internal standards (e.g., deuterated fatty acids) to control for matrix effects .

- Example Data :

| Method | Limit of Detection (LOD) | Recovery Rate (%) |

|---|---|---|

| HPLC-MS | 0.1 ng/µL | 92 ± 3 |

| GC-MS | 0.5 ng/µL | 85 ± 5 |

Q. What is the biological significance of this compound in cellular membrane dynamics?

- Methodological Answer : Investigate its incorporation into phospholipids using radiolabeled (³H or ¹⁴C) 32:4(n-6) in cell culture models. Measure membrane fluidity via fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Compare results with shorter-chain fatty acids (e.g., arachidonic acid) to assess structural-functional relationships .

Advanced Research Questions

Q. How should researchers design experiments to assess concentration-dependent PKC activation by this compound?

- Methodological Answer :

- Dose-Response Curves : Test 32:4(n-6) across a logarithmic concentration range (1–100 µM) in PKC activity assays (e.g., radiometric enzyme assays using [γ-³²P]ATP). Include phorbol esters (e.g., TPA) as positive controls to evaluate synergistic effects .

- Replication : Perform triplicate assays across independent experiments to account for batch variability.

- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and assess significance via ANOVA with post-hoc tests .

Q. What strategies resolve contradictions in reported bioactivity data for 32:4(n-6) across model systems?

- Methodological Answer :

- Systematic Review : Aggregate data from in vitro (e.g., cell lines), ex vivo (e.g., tissue explants), and in vivo models. Use meta-analysis tools (e.g., RevMan) to identify confounding variables (e.g., lipid solubility, delivery vehicles) .

- Standardization : Adopt harmonized protocols for lipid extraction and quantification to minimize technical variability .

Q. How can structural elucidation of 32:4(n-6)-protein interactions inform its mechanistic role in signaling pathways?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between 32:4(n-6) and PKC’s C1 domain. Validate predictions via mutagenesis (e.g., alanine scanning) .

- Biophysical Assays : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Data Presentation and Interpretation Guidelines

Q. What are best practices for presenting fatty acid bioactivity data in publications?

- Methodological Answer :

- Tables : Summarize EC₅₀ values, statistical significance (p-values), and sample sizes. Avoid redundant data; use supplementary materials for raw datasets .

- Figures : Use line graphs for dose-response curves and bar charts for comparative studies. Annotate error bars (SD or SEM) and significance asterisks (*p < 0.05) .

Q. How should researchers address ethical considerations in studies involving lipid metabolism in animal models?

- Methodological Answer :

- Ethical Approval : Obtain institutional animal care committee (IACUC) approval. Justify sample sizes using power analysis to minimize animal use .

- Data Transparency : Share raw lipidomic datasets via repositories like Figshare with DOIs for reproducibility .

Future Research Directions

Q. What gaps exist in understanding the metabolic pathways of 32:4(n-6)?

- Methodological Answer :

- Isotope Tracing : Use ¹³C-labeled 32:4(n-6) to track elongation/desaturation steps in hepatic or neuronal cells. Combine with knockout models (e.g., ELOVL4-deficient mice) .

- Multi-Omics Integration : Correlate lipidomic data with transcriptomic (RNA-seq) and proteomic profiles to map regulatory networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.